molecular formula C14H13NO4 B5876574 methyl 4-[(2-methyl-3-furoyl)amino]benzoate

methyl 4-[(2-methyl-3-furoyl)amino]benzoate

Cat. No. B5876574
M. Wt: 259.26 g/mol
InChI Key: PALJRQPOCBDFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-methyl-3-furoyl)amino]benzoate, also known as MFA, is a chemical compound that has gained popularity in the scientific community due to its potential therapeutic applications. MFA belongs to the class of furoyl-amino benzoates, which are known for their anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of methyl 4-[(2-methyl-3-furoyl)amino]benzoate is not fully understood. However, it is believed that methyl 4-[(2-methyl-3-furoyl)amino]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and pain. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-methyl-3-furoyl)amino]benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. methyl 4-[(2-methyl-3-furoyl)amino]benzoate is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of methyl 4-[(2-methyl-3-furoyl)amino]benzoate. One direction is to further elucidate its mechanism of action and to identify its molecular targets. Another direction is to study its safety and efficacy in humans. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has potential applications in the treatment of inflammatory and painful conditions such as arthritis, colitis, and neuropathic pain. Additionally, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has potential applications in the treatment of cancer. Further studies are needed to fully explore the therapeutic potential of methyl 4-[(2-methyl-3-furoyl)amino]benzoate.

Synthesis Methods

The synthesis of methyl 4-[(2-methyl-3-furoyl)amino]benzoate involves the reaction of 2-methyl-3-furoic acid with 4-aminobenzoic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields methyl 4-[(2-methyl-3-furoyl)amino]benzoate as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be scaled up for industrial production.

Scientific Research Applications

Methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.

properties

IUPAC Name

methyl 4-[(2-methylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-12(7-8-19-9)13(16)15-11-5-3-10(4-6-11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALJRQPOCBDFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate

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